molecular formula C9H7ClN2O3S B12218586 4-[(4-Chlorophenyl)sulfonyl]-1,2-oxazol-5-amine

4-[(4-Chlorophenyl)sulfonyl]-1,2-oxazol-5-amine

Cat. No.: B12218586
M. Wt: 258.68 g/mol
InChI Key: IHAKSWHWHQSKHO-UHFFFAOYSA-N
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Description

4-(4-Chloro-benzenesulfonyl)-isoxazol-5-ylamine is a chemical compound that features a sulfonyl group attached to a chlorinated benzene ring, which is further connected to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-benzenesulfonyl)-isoxazol-5-ylamine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with isoxazole derivatives. One common method is the use of chlorosulfonic acid to react with chlorobenzene, forming 4-chlorobenzenesulfonyl chloride . This intermediate can then be reacted with isoxazole under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of 4-(4-Chloro-benzenesulfonyl)-isoxazol-5-ylamine may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-benzenesulfonyl)-isoxazol-5-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-(4-Chloro-benzenesulfonyl)-isoxazol-5-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-benzenesulfonyl)-isoxazol-5-ylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The isoxazole ring can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloro-benzenesulfonyl)-isoxazol-5-ylamine is unique due to the combination of its sulfonyl, chlorobenzene, and isoxazole moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C9H7ClN2O3S

Molecular Weight

258.68 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-1,2-oxazol-5-amine

InChI

InChI=1S/C9H7ClN2O3S/c10-6-1-3-7(4-2-6)16(13,14)8-5-12-15-9(8)11/h1-5H,11H2

InChI Key

IHAKSWHWHQSKHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=C(ON=C2)N)Cl

Origin of Product

United States

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